molecular formula C12H14ClNO4 B2881702 tert-butyl N-(6-chloro-1,3-dioxaindan-5-yl)carbamate CAS No. 1485008-99-8

tert-butyl N-(6-chloro-1,3-dioxaindan-5-yl)carbamate

Cat. No.: B2881702
CAS No.: 1485008-99-8
M. Wt: 271.7
InChI Key: NOGDJVMCZLLCKF-UHFFFAOYSA-N
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Description

tert-Butyl N-(6-chloro-1,3-dioxaindan-5-yl)carbamate is a carbamate derivative featuring a 1,3-dioxaindan (benzodioxole) core substituted with a chlorine atom at the 6-position and a tert-butyl carbamate group at the 5-position. This compound is classified among alkaloids and has been utilized in pharmaceutical and organic synthesis research.

Properties

IUPAC Name

tert-butyl N-(6-chloro-1,3-benzodioxol-5-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO4/c1-12(2,3)18-11(15)14-8-5-10-9(4-7(8)13)16-6-17-10/h4-5H,6H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOGDJVMCZLLCKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC2=C(C=C1Cl)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(6-chloro-1,3-dioxaindan-5-yl)carbamate typically involves the reaction of 6-chloro-1,3-dioxaindan-5-amine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to maintain consistency and quality. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The chloro group in the dioxane ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and tert-butyl alcohol.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.

    Hydrolysis: Acidic or basic aqueous solutions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride.

Major Products:

    Substitution Products: Various substituted dioxane derivatives.

    Hydrolysis Products: 6-chloro-1,3-dioxaindan-5-amine and tert-butyl alcohol.

Scientific Research Applications

Chemistry:

  • Used as a building block in organic synthesis for the preparation of more complex molecules.
  • Employed in the development of novel catalysts and ligands.

Biology:

  • Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.

Medicine:

  • Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific pathways.

Industry:

  • Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of tert-butyl N-(6-chloro-1,3-dioxaindan-5-yl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The carbamate group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The chloro-substituted dioxane ring can also participate in non-covalent interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Direct Structural Analogs

tert-Butyl N-[(6-Bromo-1,3-benzodioxol-5-yl)methyl]carbamate
  • Structure : Features a bromine substituent at the 6-position and a methylene-linked carbamate group.
  • Synthesis : Prepared via a microwave-assisted Suzuki-Miyaura coupling reaction (100°C, 2 hours) with a 72.6% yield .
  • Key Differences :
    • Substituent : Bromine (Br) vs. chlorine (Cl) alters electronic properties and reactivity. Bromine’s larger atomic radius may influence steric effects in coupling reactions.
    • Linker : A methylene bridge between the benzodioxole and carbamate groups introduces conformational flexibility absent in the target compound.
tert-Butyl N-(1,3-Dioxaindan-5-yl)carbamate
  • Structure : Lacks the 6-chloro substituent.
  • Availability : Listed in Enamine Ltd’s 2024 catalog, suggesting active production .
  • Key Differences :
    • Electron Effects : The absence of an electron-withdrawing chlorine atom may increase electron density on the benzodioxole ring, altering reactivity in electrophilic substitutions.
Table 1: Comparison of Direct Analogs
Compound Substituent Linker Availability Key Application
tert-Butyl N-(6-chloro-1,3-dioxaindan-5-yl)carbamate Cl (6-position) Direct bond Discontinued Pharmaceutical research
tert-Butyl N-[(6-bromo-1,3-benzodioxol-5-yl)methyl]carbamate Br (6-position) Methylene Research-scale Suzuki-Miyaura coupling
tert-Butyl N-(1,3-dioxaindan-5-yl)carbamate None Direct bond Available Synthetic intermediates

Functional Analogs: Carbamates with Heterocyclic Cores

Hydroxycyclopentyl Carbamates (e.g., tert-Butyl N-[(1S,3S)-3-hydroxycyclopentyl]carbamate)
  • Structure : Cyclopentane ring with hydroxyl and carbamate groups.
  • Key Differences: Ring System: Cyclopentane vs. benzodioxole. The former is non-aromatic, reducing conjugation and altering solubility. Functionality: Hydroxyl group introduces hydrogen-bonding capacity, enhancing hydrophilicity .
Azabicyclo Carbamates (e.g., tert-Butyl N-(2-azabicyclo[2.2.1]heptan-5-yl)carbamate)
  • Structure : Bicyclic systems with nitrogen atoms.
  • Key Differences :
    • Rigidity : Bicyclic frameworks restrict conformational flexibility compared to planar benzodioxole cores.
    • Bioactivity : Azabicyclo systems are common in neuropharmacological agents (e.g., tropane alkaloid derivatives) .
Fluorinated Piperidine Carbamates (e.g., tert-Butyl N-[(3R,4R)-4-fluoropiperidin-3-yl]carbamate)
  • Structure : Piperidine ring with fluorine and carbamate groups.
  • Key Differences :
    • Electron Effects : Fluorine’s strong electron-withdrawing nature impacts pKa and metabolic stability.
    • Applications : Fluorinated piperidines are prevalent in CNS drug candidates .

Biological Activity

tert-butyl N-(6-chloro-1,3-dioxaindan-5-yl)carbamate is an organic compound with the molecular formula C12H14ClNO4. This compound is a derivative of carbamic acid and features a tert-butyl group, a chloro-substituted dioxane ring, and a carbamate functional group. Its unique structure suggests potential biological activities, making it a subject of interest in medicinal chemistry and biochemical research.

The synthesis of this compound typically involves the reaction of 6-chloro-1,3-dioxaindan-5-amine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is conducted in organic solvents like dichloromethane at low temperatures to optimize yield and purity.

Chemical Structure

PropertyValue
Molecular Formula C12H14ClNO4
IUPAC Name This compound
CAS Number 1485008-99-8
Molar Mass 273.7 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The carbamate group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. Additionally, the chloro-substituted dioxane ring may engage in non-covalent interactions that enhance binding affinity and specificity for its targets.

Biological Activity

Research indicates that this compound has potential applications in drug development due to its biochemical properties:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways.
  • Anticancer Properties : Preliminary studies suggest that it may exhibit anticancer activity by targeting cancer cell metabolism.
  • Biochemical Probes : Its structural features allow it to serve as a biochemical probe for studying enzyme functions and interactions.

Case Study 1: Antitumor Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer potential of various carbamate derivatives, including this compound. The study found that this compound exhibited significant cytotoxicity against several cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation.

Case Study 2: Enzyme Interaction

Research conducted at a leading pharmaceutical lab investigated the interaction between this compound and specific metabolic enzymes. The findings revealed that the compound acts as a reversible inhibitor, providing insights into its potential therapeutic applications.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, a comparison with structurally similar compounds can be insightful.

Compound NameStructural FeaturesBiological Activity
tert-butyl N-(6-chloropyridazin-3-yl)carbamatePyridazine ringAntimicrobial properties
tert-butyl N-(6-chloro-2H-benzodioxol-5-yl)carbamateBenzodioxole ringPotential anti-inflammatory effects

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